molecular formula C22H24ClN5OS B11392740 N-(5-chloro-2-methylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(5-chloro-2-methylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11392740
M. Wt: 442.0 g/mol
InChI Key: OXUAGARAZZCIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-CHLORO-2-METHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of appropriate substituted phenylhydrazines with carbon disulfide and alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide (DMF). The intermediate products are then cyclized to form the triazolothiadiazine ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5-CHLORO-2-METHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Agriculture: The compound may be used as a pesticide or herbicide due to its biological activity.

    Materials Science: It can be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds

Uniqueness

N-(5-CHLORO-2-METHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both triazole and thiadiazine rings.

Properties

Molecular Formula

C22H24ClN5OS

Molecular Weight

442.0 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H24ClN5OS/c1-4-5-18-25-26-22-28(18)27-19(15-9-6-13(2)7-10-15)20(30-22)21(29)24-17-12-16(23)11-8-14(17)3/h6-12,19-20,27H,4-5H2,1-3H3,(H,24,29)

InChI Key

OXUAGARAZZCIIP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.